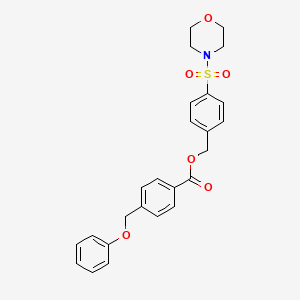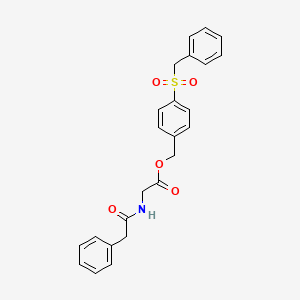![molecular formula C21H24FN3O2 B3531945 N-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3531945.png)
N-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methylpropanamide
Descripción general
Descripción
N-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methylpropanamide is a chemical compound used for scientific research purposes. It is commonly known as F15599 and is a selective agonist for the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which is involved in the regulation of mood, anxiety, and other physiological functions. F15599 is used in scientific research to study the role of the 5-HT1A receptor in various biological processes.
Mecanismo De Acción
F15599 binds to the 5-HT1A receptor and activates it, leading to downstream signaling pathways. The exact mechanism of action is not fully understood, but it is believed to involve the activation of G proteins and the inhibition of adenylyl cyclase. This leads to a decrease in the production of cyclic AMP, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The activation of the 5-HT1A receptor by F15599 has been shown to have various biochemical and physiological effects. These include the regulation of mood, anxiety, and other physiological processes. F15599 has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to regulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F15599 is a selective agonist for the 5-HT1A receptor, which allows researchers to study the specific effects of activation of this receptor. This is important for understanding the role of the 5-HT1A receptor in various biological processes. However, F15599 has limitations in terms of its pharmacokinetic properties. It has a short half-life and poor bioavailability, which limits its use in vivo. It is primarily used in vitro or ex vivo experiments.
Direcciones Futuras
There are many potential future directions for research involving F15599. One area of research is the development of more potent and selective agonists for the 5-HT1A receptor. This could lead to improved understanding of the role of this receptor in various biological processes. Another area of research is the development of new therapeutic agents that target the 5-HT1A receptor. F15599 and other selective agonists could be used as starting points for the development of new drugs for the treatment of anxiety and depression. Additionally, research could focus on the downstream signaling pathways activated by the 5-HT1A receptor and their role in various physiological processes.
Aplicaciones Científicas De Investigación
F15599 is used in scientific research to study the role of the 5-HT1A receptor in various biological processes. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and other physiological functions. F15599 is a selective agonist for this receptor, meaning that it activates the receptor without activating other serotonin receptors. This allows researchers to study the specific effects of activation of the 5-HT1A receptor.
Propiedades
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)20(26)23-18-5-3-4-16(14-18)21(27)25-12-10-24(11-13-25)19-8-6-17(22)7-9-19/h3-9,14-15H,10-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHZMRUHIHQFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-chlorobenzyl)thio]-N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B3531868.png)
![4-(benzylsulfonyl)benzyl 3-[(4-nitrophenyl)thio]propanoate](/img/structure/B3531889.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B3531901.png)
![methyl 4-[({[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3531905.png)
![2,4-dichloro-N-[4-(ethylthio)phenyl]benzamide](/img/structure/B3531922.png)
![2-(4-chlorophenoxy)-2-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3531925.png)

![N~1~-(4-anilinophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3531931.png)
![2-(4-methylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3531933.png)
![4-methyl-7-{[4-(4-morpholinylsulfonyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B3531940.png)
![methyl 2-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B3531950.png)
![N-benzyl-2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531967.png)